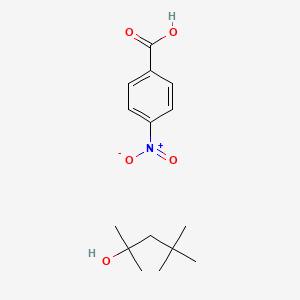
4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoic acid;2,4,4-trimethylpentan-2-ol: is a compound that combines two distinct chemical entities: 4-Nitrobenzoic acid and 2,4,4-trimethylpentan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₆H₄(NO₂)CO₂H, known for its pale yellow crystalline appearance . It is a precursor to various other compounds, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid . On the other hand, 2,4,4-trimethylpentan-2-ol is an alcohol derivative, often used in organic synthesis.
Preparation Methods
4-Nitrobenzoic acid: is typically prepared by the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent, which offers improved para/ortho selectivity due to steric protection .
2,4,4-trimethylpentan-2-ol: can be synthesized through various organic synthesis routes, often involving the hydration of 2,4,4-trimethylpentene. Industrial production methods for these compounds typically involve large-scale oxidation and nitration reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride.
Reduction: Reduction of 4-nitrobenzoic acid can yield 4-aminobenzoic acid.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nitro group.
Common reagents used in these reactions include oxidizing agents like dichromate and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include 4-nitrobenzoyl chloride and 4-aminobenzoic acid .
Scientific Research Applications
4-Nitrobenzoic acid: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including anesthetics like procaine.
Biology: It participates in the biosynthesis of antibiotics such as aureothin.
Medicine: It serves as an intermediate in the production of folic acid.
Industry: It is used in the preparation of dyes and pigments.
2,4,4-trimethylpentan-2-ol: is used in organic synthesis as a solvent and intermediate for various chemical reactions.
Mechanism of Action
The mechanism of action for 4-Nitrobenzoic acid involves its role as a precursor in various biochemical pathways. For instance, in the biosynthesis of aureothin, it acts as a building block that undergoes enzymatic transformations . The nitro group in 4-Nitrobenzoic acid is a strong electron-withdrawing group, which influences its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar compounds: to 4-Nitrobenzoic acid include:
Benzoic acid: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
Nitrobenzene: Contains a nitro group but lacks the carboxylic acid functionality, limiting its applications in synthesis.
Anthranilic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
4-Nitrobenzoic acid: is unique due to its combination of a nitro group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .
Properties
CAS No. |
55705-72-1 |
|---|---|
Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2,4,4-trimethylpentan-2-ol |
InChI |
InChI=1S/C8H18O.C7H5NO4/c1-7(2,3)6-8(4,5)9;9-7(10)5-1-3-6(4-2-5)8(11)12/h9H,6H2,1-5H3;1-4H,(H,9,10) |
InChI Key |
NSPMDIZCNFDMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















